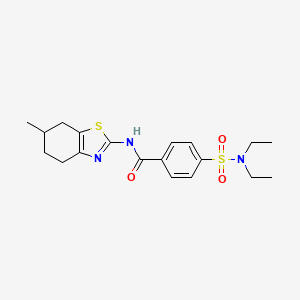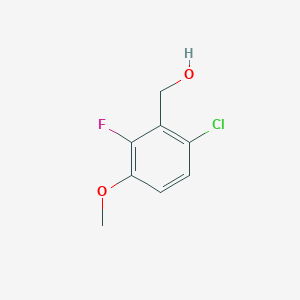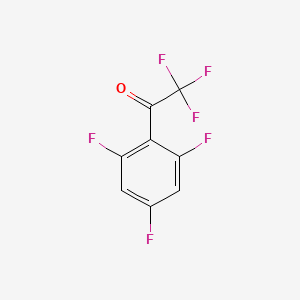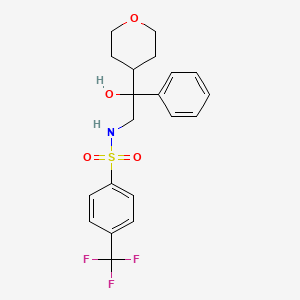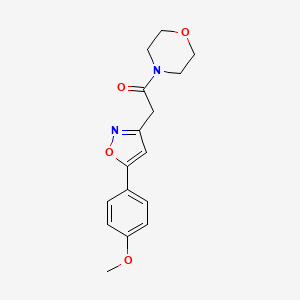
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety . The isoxazole ring is substituted with a 4-methoxyphenyl group and a morpholinoethanone group .
Synthesis Analysis
The synthesis of isoxazole derivatives involves several steps, including condensation, cycloaddition, and amidation reactions. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of compounds closely related to “2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone” has been elucidated using techniques such as NMR and X-ray crystallography. The empirical formula of a related compound is C11H12N2O2 .Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives involves interactions with various reagents to form new compounds. Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts .Physical And Chemical Properties Analysis
The physical properties of related compounds, including solubility, melting points, and crystalline structure, provide insight into their behavior under different conditions. The chemical properties, including reactivity towards nucleophiles and electrophiles, are crucial for understanding the potential applications of "2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone".Aplicaciones Científicas De Investigación
Analgesic Applications
Isoxazole derivatives have shown prominent potential as analgesics . This means they could be used in the development of new pain relief medications.
Anti-inflammatory Applications
Isoxazole derivatives have also been found to have anti-inflammatory properties . They could be used in the treatment of conditions that involve inflammation.
Anticancer Applications
Some isoxazole derivatives have shown anticancer properties . They could be used in the development of new cancer treatments.
Antimicrobial Applications
Isoxazole derivatives have demonstrated antimicrobial properties . This suggests they could be used in the development of new antimicrobial drugs.
Antiviral Applications
Some isoxazole derivatives have antiviral properties . They could potentially be used in the development of new antiviral medications.
Anticonvulsant Applications
Isoxazole derivatives have been evaluated for their anticonvulsant activities . This suggests they could be used in the treatment of conditions that involve seizures.
Antidepressant Applications
Isoxazole derivatives have shown antidepressant properties . They could be used in the development of new treatments for depression.
Immunosuppressant Applications
Some isoxazole derivatives have immunosuppressant properties . This suggests they could be used in the treatment of conditions that involve an overactive immune system.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-14-4-2-12(3-5-14)15-10-13(17-22-15)11-16(19)18-6-8-21-9-7-18/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWKLHSHJGAVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


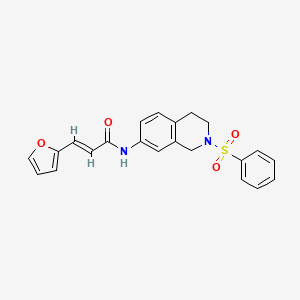
![2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2739362.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2739364.png)
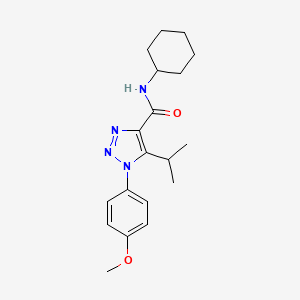


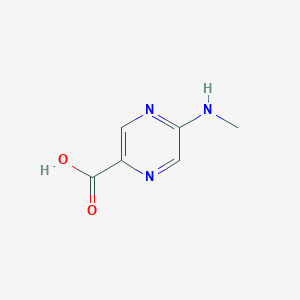
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2739375.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2739377.png)
